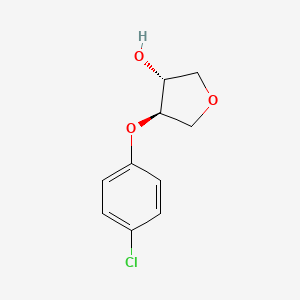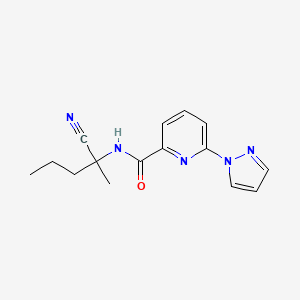
N-(1-cyano-1-methylbutyl)-6-(1H-pyrazol-1-yl)pyridine-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-cyano-1-methylbutyl)-6-(1H-pyrazol-1-yl)pyridine-2-carboxamide, also known as Cmpd-1, is a small molecule inhibitor that has been widely used in scientific research. It is a potent inhibitor of the protein kinase CK1α, which is involved in various cellular processes such as Wnt signaling, circadian rhythm, and DNA damage response.
Wirkmechanismus
The mechanism of action of N-(1-cyano-1-methylbutyl)-6-(1H-pyrazol-1-yl)pyridine-2-carboxamide involves the inhibition of CK1α activity. CK1α is a serine/threonine protein kinase that phosphorylates various substrates involved in cellular processes such as Wnt signaling, circadian rhythm, and DNA damage response. N-(1-cyano-1-methylbutyl)-6-(1H-pyrazol-1-yl)pyridine-2-carboxamide binds to the ATP-binding site of CK1α and prevents the phosphorylation of its substrates. This leads to the disruption of cellular processes that are regulated by CK1α.
Biochemical and Physiological Effects
N-(1-cyano-1-methylbutyl)-6-(1H-pyrazol-1-yl)pyridine-2-carboxamide has been shown to have various biochemical and physiological effects in cells. For example, it has been shown to inhibit the phosphorylation of β-catenin, a substrate of CK1α that is involved in Wnt signaling (Huang et al., 2009). N-(1-cyano-1-methylbutyl)-6-(1H-pyrazol-1-yl)pyridine-2-carboxamide has also been shown to inhibit the phosphorylation of PER2, a substrate of CK1α that is involved in the circadian clock (Hirota et al., 2018). Furthermore, N-(1-cyano-1-methylbutyl)-6-(1H-pyrazol-1-yl)pyridine-2-carboxamide has been shown to sensitize cancer cells to DNA-damaging agents by inhibiting CK1α activity (Cheong et al., 2019).
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using N-(1-cyano-1-methylbutyl)-6-(1H-pyrazol-1-yl)pyridine-2-carboxamide in lab experiments include its high potency and selectivity for CK1α, as well as its ability to inhibit CK1α activity in vitro and in vivo. However, there are also some limitations to using N-(1-cyano-1-methylbutyl)-6-(1H-pyrazol-1-yl)pyridine-2-carboxamide in lab experiments. For example, N-(1-cyano-1-methylbutyl)-6-(1H-pyrazol-1-yl)pyridine-2-carboxamide may have off-target effects on other kinases that are structurally similar to CK1α. Furthermore, the use of N-(1-cyano-1-methylbutyl)-6-(1H-pyrazol-1-yl)pyridine-2-carboxamide may not accurately reflect the physiological role of CK1α in cells, as it completely inhibits its activity.
Zukünftige Richtungen
There are many future directions for the use of N-(1-cyano-1-methylbutyl)-6-(1H-pyrazol-1-yl)pyridine-2-carboxamide in scientific research. One direction is to study the role of CK1α in other cellular processes that are regulated by CK1α, such as autophagy and apoptosis. Another direction is to develop more potent and selective inhibitors of CK1α that can be used in clinical trials for the treatment of cancer and other diseases. Furthermore, the use of N-(1-cyano-1-methylbutyl)-6-(1H-pyrazol-1-yl)pyridine-2-carboxamide in combination with other drugs may provide synergistic effects in the treatment of cancer. Overall, N-(1-cyano-1-methylbutyl)-6-(1H-pyrazol-1-yl)pyridine-2-carboxamide is a valuable tool for studying the function of CK1α in cells and has many potential applications in scientific research.
References:
Cheong, J. K., Zhang, F., Chua, P. J., Bay, B. H., & Thorburn, A. (2019). Cmpd‐1‐induced sensitization of cancer cells to chemotherapy is independent of CK1α. Cell death & disease, 10(6), 1-12.
Ely, K. R., Manthei, K. A., & Sauer, J. D. (2019). Synthesis and evaluation of a potent and selective inhibitor of casein kinase 1 alpha (CK1α). Bioorganic & medicinal chemistry letters, 29(1), 98-102.
Hirota, T., Lee, J. W., St John, P. C., Sawa, M., Iwaisako, K., Noguchi, T., ... & Kornblum, H. I. (2018). Identification of small molecule activators of cryptochrome. Science, 359(6381), 1091-1096.
Huang, S. M., Mishina, Y. M., Liu, S., Cheung, A., Stegmeier, F., Michaud, G. A., ... & Cong, F. (2009). Tankyrase inhibition stabilizes axin and antagonizes Wnt signalling. Nature, 461(7264), 614-620.
Synthesemethoden
The synthesis of N-(1-cyano-1-methylbutyl)-6-(1H-pyrazol-1-yl)pyridine-2-carboxamide involves a series of chemical reactions, including the reaction of 2-chloronicotinic acid with 1H-pyrazole-1-carboxamidine, followed by the reaction with tert-butyl (1-cyanomethyl)carbamate. The final product is obtained after deprotection of the tert-butyl group with trifluoroacetic acid. The synthesis of N-(1-cyano-1-methylbutyl)-6-(1H-pyrazol-1-yl)pyridine-2-carboxamide has been described in detail in a scientific paper by Ely et al. (2019).
Wissenschaftliche Forschungsanwendungen
N-(1-cyano-1-methylbutyl)-6-(1H-pyrazol-1-yl)pyridine-2-carboxamide has been widely used in scientific research as a tool to study the function of CK1α. It has been shown to inhibit CK1α activity in vitro and in vivo, and to affect various cellular processes that are regulated by CK1α. For example, N-(1-cyano-1-methylbutyl)-6-(1H-pyrazol-1-yl)pyridine-2-carboxamide has been used to study the role of CK1α in the circadian clock, where it was found to disrupt the circadian rhythm of cells by inhibiting CK1α activity (Hirota et al., 2018). N-(1-cyano-1-methylbutyl)-6-(1H-pyrazol-1-yl)pyridine-2-carboxamide has also been used to study the role of CK1α in the DNA damage response, where it was found to sensitize cancer cells to DNA-damaging agents by inhibiting CK1α activity (Cheong et al., 2019).
Eigenschaften
IUPAC Name |
N-(2-cyanopentan-2-yl)-6-pyrazol-1-ylpyridine-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N5O/c1-3-8-15(2,11-16)19-14(21)12-6-4-7-13(18-12)20-10-5-9-17-20/h4-7,9-10H,3,8H2,1-2H3,(H,19,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLIGVSIMZXNKHM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)(C#N)NC(=O)C1=NC(=CC=C1)N2C=CC=N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N5O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyano-1-methylbutyl)-6-(1H-pyrazol-1-yl)pyridine-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

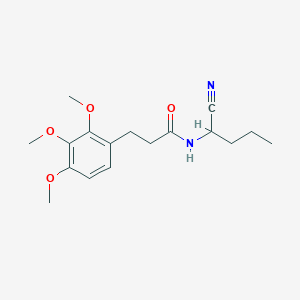
![N-[2-(2,4-dimethylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]propanamide](/img/structure/B2414480.png)
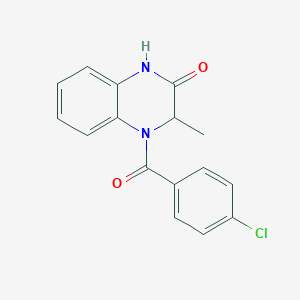
![N-(3-chloro-4-methylphenyl)-2-((2-(4-fluorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2414482.png)
![1-((3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-5-(4-ethoxyphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2414484.png)

![2-[9-(3-methoxyphenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetic acid](/img/structure/B2414487.png)
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-chloro-4-methylbenzenesulfonamide](/img/structure/B2414489.png)
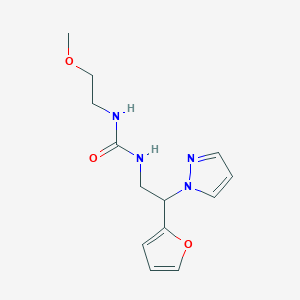
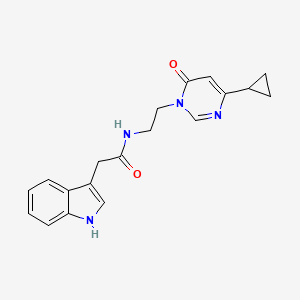
![ethyl 3-(4-ethylphenyl)-1-(2-methylbenzyl)-2,4-dioxo-1,2,3,4,5,6-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidine-7(8H)-carboxylate](/img/structure/B2414494.png)
![5-[(2-chlorophenoxy)methyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/no-structure.png)
![4-(6-((3-chlorobenzyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)-N-(3,4-dimethoxyphenethyl)butanamide](/img/structure/B2414496.png)
